Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
The structural characterization of this compound reveals a sophisticated molecular architecture that embodies the fundamental principles of spirocyclic chemistry while incorporating specific functional groups that enhance its chemical versatility. The compound possesses a molecular formula of C₈H₁₂O₄ with a corresponding molecular weight of 172.18 grams per mole, establishing its position within the category of medium-sized organic molecules suitable for diverse synthetic applications. The International Union of Pure and Applied Chemistry designation for this compound, this compound, follows the established conventions for spirocyclic nomenclature that were first systematized in the early twentieth century.
The structural complexity of this compound is further elucidated through its International Chemical Identifier representation, which provides a standardized method for describing the compound's atomic connectivity and stereochemical features. The International Chemical Identifier code 1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3 encodes the precise arrangement of atoms within the molecule, while the corresponding International Chemical Identifier Key LKJJHTZMACARLF-UHFFFAOYSA-N serves as a unique identifier for the compound in chemical databases and literature searches.
The Simplified Molecular Input Line Entry System representation of the compound, expressed as O=C(C1OC12COCCC2)OC, provides a concise yet comprehensive description of the molecular structure that facilitates computational analysis and database searches. This notation clearly indicates the presence of the ester functional group attached to the spirocyclic core, highlighting the compound's potential for chemical modification and synthetic elaboration. The spirocyclic framework itself consists of a three-membered ring fused to a six-membered dioxane ring, creating a rigid molecular scaffold that constrains conformational flexibility while maintaining chemical reactivity at specific positions.
The nomenclature system employed for this compound follows the well-established conventions for spirocyclic compounds that were first formalized by von Baeyer and subsequently refined by the International Union of Pure and Applied Chemistry. The designation begins with the prefix "spiro" to indicate the presence of a spirocyclic structure, followed by square brackets containing the numbers 2.5, which represent the number of atoms in the smaller and larger rings respectively, excluding the spiro atom itself. The term "octane" indicates the total number of skeletal atoms in the molecule, while the numerical locants 1,5-dioxa specify the positions of the oxygen atoms within the ring system.
The systematic approach to naming spirocyclic compounds has evolved significantly since its initial development, with modern International Union of Pure and Applied Chemistry guidelines providing comprehensive rules for handling complex spirocyclic structures. The numbering system for this compound begins with an atom of the smaller ring adjacent to the spiro atom, proceeds around the atoms of that ring, then continues through the spiro atom itself before completing the numbering around the larger ring. This methodology ensures unambiguous identification of all atomic positions within the molecule, facilitating precise communication of structural information and synthetic strategies.
Historical Context in Spirocyclic Compound Research
The historical development of spirocyclic compound research provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. The discovery and systematic study of spirocyclic compounds traces its origins to the pioneering work of Adolf von Baeyer in the late nineteenth century, when he first encountered and characterized these unique molecular architectures. Von Baeyer's initial observations of spirocyclic structures in 1900 marked the beginning of a research trajectory that would eventually revolutionize our understanding of three-dimensional molecular design and its applications in pharmaceutical chemistry.
The early investigations into spirocyclic compounds revealed their distinctive structural features, including the presence of a quaternary carbon atom serving as the spiro center, which connects two or more ring systems in a perpendicular arrangement. This spatial organization creates naturally occurring three-dimensional structures that can reduce the conformational entropy penalty associated with target binding, while simultaneously producing diverse molecular shapes that enhance biological activity. The recognition of these advantageous properties established spirocyclic compounds as valuable targets for synthetic chemists and pharmaceutical researchers throughout the twentieth century.
The evolution of spirocyclic compound research accelerated significantly during the latter half of the twentieth century, as advances in synthetic methodology and analytical techniques enabled more sophisticated investigations of these complex molecular structures. Researchers began to appreciate the unique advantages offered by spirocyclic scaffolds, including their ability to suppress molecular interactions of π-systems, enhance solubility, and prevent the formation of undesirable intermolecular associations. These properties, combined with the inherent rigidity of spirocyclic structures, made them attractive candidates for applications in materials science and pharmaceutical development.
The contemporary significance of spirocyclic compounds in drug discovery has been documented extensively in recent scientific literature, with numerous studies highlighting their potential as cholesterol absorption inhibitors, anti-Parkinsonian agents, anti-Alzheimer's therapeutics, antiviral compounds, antibacterial agents, and anti-cancer therapeutics. The three-dimensional nature of spirocyclic compounds provides superior protein interactions compared to planar aromatic systems, while their rigid structures facilitate computational drug design through well-defined conformational preferences. The inherent sp³ character of spirocycles also contributes to enhanced water solubility compared to aromatic systems, offering additional advantages in pharmaceutical applications.
The emergence of this compound as a compound of scientific interest reflects the broader trends in spirocyclic compound research that have characterized the early twenty-first century. Recent investigations have focused on the development of synthetic methodologies for accessing complex spirocyclic structures, with particular emphasis on compounds that incorporate heteroatoms such as oxygen and nitrogen into the ring systems. The presence of oxygen atoms in the 1,5-positions of the spirocyclic framework creates opportunities for hydrogen bonding and electrostatic interactions that can enhance biological activity and selectivity.
The historical trajectory of spirocyclic compound research has been marked by continuous expansion of both synthetic capabilities and application domains, with contemporary studies exploring their utility in areas ranging from medicinal chemistry to materials science. The development of high-throughput synthesis techniques and advanced computational methods has accelerated the optimization of spirocyclic compounds for specific applications, overcoming traditional challenges associated with their structural complexity. Modern research efforts continue to build upon the foundational discoveries of von Baeyer and subsequent investigators, demonstrating the enduring value of spirocyclic compounds in advancing chemical science and pharmaceutical development.
Properties
IUPAC Name |
methyl 1,7-dioxaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)3-2-4-11-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJHTZMACARLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate diols with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring. One common method includes the use of 1,2-diol and dimethyl carbonate in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted spiro compounds.
Scientific Research Applications
Organic Synthesis
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups.
- Cycloaddition Reactions : Its spirocyclic structure makes it suitable for cycloaddition reactions, which can lead to the formation of complex molecular architectures.
Recent studies have indicated the potential therapeutic properties of this compound in cancer treatment and metabolic disorders:
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by affecting the G2/M phase of the cell cycle .
Case Study: Anticancer Activity
In a study focusing on the cytotoxic effects of this compound:
- Cell Lines Tested : A549 (lung), WiDr (colorectal), MCF-7 (breast).
- Methodology : XTT colorimetric cytotoxicity assay.
- Findings : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
The biological interactions of this compound are an area of active research:
- Enzyme Inhibition : Compounds with similar structures have shown potential for inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Investigations into how this compound interacts with various biological receptors may reveal new therapeutic targets.
| Biological Activity | Observed Effects |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Cytotoxicity | Induces cell cycle arrest in cancer cells |
| Receptor Interaction | Possible modulation of receptor activity |
Industrial Applications
This compound is also explored for its utility in industrial applications:
- Specialty Chemicals Production : Its unique structure allows it to be used as a precursor for specialty chemicals that require specific functional groups.
Mechanism of Action
The mechanism of action of Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Structural Analog: Methyl 2-(Propan-2-yl)-1,5-dioxaspiro[2.5]octane-2-carboxylate
Key Differences :
Larger Spirocyclic System: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one
Key Differences :
- Ring Size : Features a spiro[5.5]undecane system (5- and 5-membered rings), reducing ring strain compared to the smaller spiro[2.5]octane framework .
- Functional Groups: Includes amino and hydroxymethyl groups, enabling hydrogen bonding and divergent reactivity (e.g., participation in condensation or nucleophilic reactions).
- Analytical Data : Characterized via GC-MS and NMR (δ 3.60–10.25 ppm), with spectral parameters distinct from the target compound due to larger structure and functional group diversity .
Benzodithiazine Derivative: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Key Differences :
- Core Structure : Aromatic benzodithiazine core with sulfone groups, contrasting with the spirocyclic ether system .
- Functional Groups : Contains hydrazine, hydroxyl, and carbonyl groups, enabling complex conjugation and redox activity.
- Spectral Signatures : IR peaks at 1715 cm⁻¹ (C=O) and 1330–1130 cm⁻¹ (SO₂) highlight electronic differences from the target compound’s ester-dominated spectrum .
Comparative Data Table
Biological Activity
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 186.21 g/mol. Its structure features a dioxaspiro framework that contributes to its reactivity and interaction with biological systems. The compound's unique arrangement allows it to participate in various biochemical pathways, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Structural Characteristics | Spirocyclic |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to participate in various biochemical reactions.
Research indicates that the compound may modulate enzymatic activities by fitting into active sites of enzymes, potentially inhibiting their function. This interaction can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial properties. Studies have shown that compounds with similar structural characteristics exhibit significant activity against various bacterial strains and fungi. While specific studies on this compound are still limited, its structural analogs have demonstrated efficacy in inhibiting microbial growth.
Anti-inflammatory Effects
The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects. Research into similar compounds has indicated that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
- Biological Evaluation : In vitro studies have assessed the compound's cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown cytotoxic effects in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) at concentrations up to 10 µM.
- Mechanistic Studies : Further research is needed to elucidate the detailed mechanisms by which this compound exerts its biological effects, particularly its interaction with specific enzymes or receptors involved in disease processes.
Q & A
Q. What are the common synthetic routes for Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. For example, analogous spirocyclic esters are prepared via cyclization reactions using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups. Solvent choice (e.g., dichloromethane) and temperature (ambient to 298 K) significantly impact reaction efficiency and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the spirocyclic product .
Q. What spectroscopic techniques are most effective for characterizing the spirocyclic structure?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz instruments) resolve the spiro center’s stereochemistry and substituent environments. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial substituents .
- GC-MS : Validates molecular weight and fragmentation patterns, especially for volatile derivatives.
- IR Spectroscopy : Confirms functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) .
Q. How is the compound’s reactivity influenced by its ester and spirocyclic moieties?
The ester group participates in hydrolysis (acid/base-mediated) and nucleophilic acyl substitution. The spirocyclic structure imposes steric constraints, directing regioselectivity in reactions. For instance, oxidation at the ketone position (if present) is favored over the ester under mild conditions .
Advanced Research Questions
Q. How does the substitution pattern on the spirocyclic core modulate binding affinity to biological targets?
Comparative studies with analogs (e.g., ethyl vs. methyl esters) reveal that substituent bulk and polarity influence interactions with enzymes. For example, ethyl groups enhance hydrophobic binding in enzyme active sites, while methyl esters improve solubility for in vitro assays. Molecular docking simulations and SAR (structure-activity relationship) models are used to predict binding modes .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition data often arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Standardize protocols using controls like known inhibitors.
- Perform dose-response curves to quantify IC₅₀ values.
- Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How can stereochemical outcomes in spirocyclic synthesis be controlled or analyzed?
Axial chirality in spiranes (e.g., 1,5-dioxaspiro[5.5]undecane derivatives) is analyzed via X-ray crystallography or chiral HPLC. Asymmetric synthesis methods, such as chiral auxiliaries or catalysts, enforce stereocontrol. For example, helical chirality in spiranes can be induced using enantiopure starting materials .
Structural Analogs and Comparative Analysis
Q. How do structural analogs of this compound differ in reactivity and application?
| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|
| Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | Lacks methyl group; simpler substitution | Industrial solvent applications | |
| Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate | Ethyl and methyl substituents | Enhanced antimicrobial activity | |
| Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate | Nitrogen incorporation | EGFR inhibition; γ-butyrolactone synthesis |
The methyl-ethyl substitution in this compound balances lipophilicity and reactivity, making it versatile for medicinal chemistry .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram+/Gram- bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition) with kinetic analysis.
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) for cross-coupling steps.
- Solvent Optimization : Switch from DCM to THF for better solubility.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
Data Interpretation and Troubleshooting
Q. How to address inconsistent NMR data for spirocyclic compounds?
- Dynamic Effects : Conformational flexibility at the spiro center can broaden signals. Use variable-temperature NMR to "freeze" conformers.
- Impurity Peaks : Compare with GC-MS to identify byproducts (e.g., hydrolysis derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
